molecular formula C26H22N2O6S B300582 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid

3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid

Cat. No. B300582
M. Wt: 490.5 g/mol
InChI Key: QQYXAXXZZAJQGY-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid, also known as MitoQ, is a synthetic antioxidant that has been developed to target mitochondria. Mitochondria are organelles found in cells that are responsible for generating energy through cellular respiration. MitoQ has been shown to have potential applications in the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.

Mechanism of Action

The mechanism of action of 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid is based on its ability to target mitochondria. 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid is able to accumulate in mitochondria due to its positive charge and lipophilic nature. Once inside the mitochondria, 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid is able to scavenge reactive oxygen species (ROS) and prevent oxidative damage to mitochondrial DNA, proteins, and lipids. This, in turn, leads to improved mitochondrial function and reduced oxidative stress.
Biochemical and Physiological Effects:
3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid has been shown to have a number of biochemical and physiological effects. These include improved mitochondrial function, reduced oxidative stress, and reduced inflammation. Additionally, 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid in lab experiments is its ability to target mitochondria specifically. This allows researchers to study the effects of oxidative stress and mitochondrial dysfunction in a more targeted manner. Additionally, 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid has been shown to be safe and well-tolerated in animal studies. However, one limitation of using 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid in lab experiments is its cost, as it is a relatively expensive compound.

Future Directions

There are a number of future directions for research on 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid. One area of interest is the potential application of 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid may have potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Finally, further research is needed to fully understand the mechanism of action of 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid and its potential side effects.

Synthesis Methods

The synthesis of 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid involves a multi-step process that includes the reaction of 5-bromo-2-methylbenzoic acid with 2-furancarboxaldehyde to form a furan intermediate. This intermediate is then reacted with 2,4-thiazolidinedione to form a thiazolidinone intermediate. The thiazolidinone intermediate is then reacted with N,N-dimethylaniline to form the final product, 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid.

Scientific Research Applications

3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid has been extensively studied for its potential applications in the treatment of various diseases. One study showed that 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid was able to protect against oxidative stress-induced cell death in a model of Parkinson's disease. Another study showed that 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid was able to improve cardiac function in a model of heart failure. Additionally, 3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid has been shown to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

Product Name

3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

3-[5-[(Z)-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C26H22N2O6S/c1-14-7-8-17(11-15(14)2)27-23(29)13-28-24(30)22(35-26(28)33)12-18-9-10-21(34-18)19-5-4-6-20(16(19)3)25(31)32/h4-12H,13H2,1-3H3,(H,27,29)(H,31,32)/b22-12-

InChI Key

QQYXAXXZZAJQGY-UUYOSTAYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C(=CC=C4)C(=O)O)C)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C(=CC=C4)C(=O)O)C)SC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C(=CC=C4)C(=O)O)C)SC2=O)C

Origin of Product

United States

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